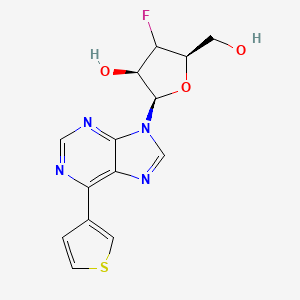
2-(Phenylsulfonyl)-1-(4-(trifluoromethyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound 11, also known as carbon-11, is a radioactive isotope of carbon. It is widely used in the field of positron emission tomography (PET) imaging due to its short half-life of approximately 20 minutes. This makes it ideal for tracing biochemical processes in real-time within the human body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbon-11 is typically produced in cyclotrons through the bombardment of nitrogen gas with protons. The reaction involves the conversion of nitrogen-14 to carbon-11 via the following nuclear reaction:
14N(p,α)11C
This process requires high-energy protons and results in the formation of carbon-11, which can then be incorporated into various organic molecules.
Industrial Production Methods
In an industrial setting, the production of carbon-11 involves the use of cyclotrons, which are particle accelerators designed to produce high-energy protons. The nitrogen gas is introduced into the cyclotron, where it is bombarded with protons to produce carbon-11. The resulting carbon-11 is then rapidly synthesized into radiopharmaceuticals for use in PET imaging.
Análisis De Reacciones Químicas
Types of Reactions
Carbon-11 undergoes various types of chemical reactions, including:
Oxidation: Carbon-11 can be oxidized to form carbon dioxide.
Reduction: It can be reduced to form methane or other hydrocarbons.
Substitution: Carbon-11 can participate in nucleophilic substitution reactions to form labeled organic compounds.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents are used to convert carbon-11 to carbon dioxide.
Reduction: Hydrogen gas or other reducing agents are used to convert carbon-11 to methane.
Substitution: Nucleophiles such as halides or amines are used in substitution reactions to form labeled compounds.
Major Products Formed
Carbon Dioxide: Formed through oxidation reactions.
Methane: Formed through reduction reactions.
Labeled Organic Compounds: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Carbon-11 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tracer in studying chemical reactions and mechanisms.
Biology: Employed in the study of metabolic pathways and enzyme activities.
Medicine: Widely used in PET imaging to diagnose and monitor diseases such as cancer, neurological disorders, and cardiovascular diseases.
Industry: Utilized in the development of new radiopharmaceuticals and in quality control processes.
Mecanismo De Acción
The mechanism of action of carbon-11 involves its incorporation into biologically active molecules, which are then introduced into the body. Once inside the body, these labeled molecules participate in normal biochemical processes. The positrons emitted by carbon-11 interact with electrons in the body, producing gamma rays that can be detected by PET scanners. This allows for the visualization of biochemical processes in real-time.
Comparación Con Compuestos Similares
Similar Compounds
Fluorine-18: Another commonly used PET isotope with a longer half-life of approximately 110 minutes.
Oxygen-15: Used in PET imaging with a very short half-life of about 2 minutes.
Nitrogen-13: Also used in PET imaging with a half-life of about 10 minutes.
Uniqueness
Carbon-11 is unique due to its short half-life, which allows for rapid imaging and minimal radiation exposure to patients. Its ability to be incorporated into a wide range of organic molecules makes it highly versatile for various applications in PET imaging.
Propiedades
Fórmula molecular |
C15H11F3O3S |
|---|---|
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
2-(benzenesulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C15H11F3O3S/c16-15(17,18)12-8-6-11(7-9-12)14(19)10-22(20,21)13-4-2-1-3-5-13/h1-9H,10H2 |
Clave InChI |
PDXUGNITDTZZFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B12390914.png)
![N-[(5R,6R,7R,8S)-5,6,7,8-tetrahydro-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)imidazo[1,2-a]pyridin-8-yl]-isobutyramide](/img/structure/B12390916.png)






![1-isopropyl-3-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12390940.png)
![1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390954.png)




